molecular formula C11H12ClN3 B11885403 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B11885403
M. Wt: 221.68 g/mol
InChI Key: HBAPSBBQPOTGBG-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine (CAS 1437456-36-4) is a high-purity synthetic intermediate designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the imidazo[4,5-c]pyridine chemical class, a privileged scaffold in pharmaceutical development due to its structural resemblance to purines, which allows it to interact with a wide range of biological targets . Imidazopyridine derivatives are known to play a crucial role in numerous disease conditions and are investigated for their influence on key cellular pathways, particularly in oncology . This specific molecule, featuring a 1-chloroethyl substituent and a cyclopropyl group, is a valuable building block for the synthesis of more complex bioactive molecules. Researchers utilize this compound in the exploration and development of kinase inhibitors , given the demonstrated capacity of the imidazopyridine core to interact with the ATP-binding site of various kinases, including Src family kinases (SFKs) which are significant targets in cancers like glioblastoma . The structural features of this compound make it a key precursor for generating derivatives with potential antitumor, antimicrobial, and anti-inflammatory properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this compound to probe cellular mechanisms and develop novel therapeutic candidates.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

2-(1-chloroethyl)-1-cyclopropylimidazo[4,5-c]pyridine

InChI

InChI=1S/C11H12ClN3/c1-7(12)11-14-9-6-13-5-4-10(9)15(11)8-2-3-8/h4-8H,2-3H2,1H3

InChI Key

HBAPSBBQPOTGBG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(N1C3CC3)C=CN=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a pyridine-based precursor, followed by chlorination to introduce the 1-chloroethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the time and resources required.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The 1-chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may be explored for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents on the imidazo[4,5-c]pyridine scaffold significantly influence molecular weight, polarity, and bioactivity. Key comparisons include:

Table 1: Substituent Impact on Molecular Properties
Compound Name Molecular Formula Substituents Molecular Weight Key Properties Source
2-(1-Chloroethyl)-1-cyclopropyl-... (Target) Not available 1-chloroethyl, cyclopropyl Hypothetical Likely moderate LogP, intermediate polarity N/A
2-chloro-1-methyl-1H-imidazo[4,5-c]pyridine C₇H₆ClN₃ Cl, methyl 175.6 SMILES: CN1C2=C(C=NC=C2)N=C1Cl
4-chloro-1-(1-methylethyl)-1H-imidazo[4,5-c]pyridine C₉H₁₀ClN₃ Cl, isopropyl 195.65 Supplier: HDH Pharma
2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine C₁₂H₈ClN₃ Cl, phenyl 229.67 LogP: 3.28; higher hydrophobicity
1-Cyclopropyl-... dihydrochloride C₈H₁₂Cl₂N₃ cyclopropyl, tetrahydro 229.11 Discontinued due to synthesis challenges

Key Observations :

  • Chloroethyl vs.
  • Cyclopropyl vs. Phenyl : Cyclopropyl groups (as in the target and ) reduce steric bulk compared to phenyl (), possibly improving solubility but reducing π-π stacking interactions.
  • LogP Trends : Aryl substituents (e.g., phenyl in ) increase hydrophobicity (LogP = 3.28), while alkyl/cyclopropyl groups may lower it, favoring aqueous solubility.

Structural Isomerism and Ring Position

  • [4,5-c] vs. [4,5-b] Isomerism : 2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine () demonstrates altered electronic properties due to ring nitrogen positioning, affecting binding affinity in biological systems.

Biological Activity

2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C18H20ClN3
  • Molecular Weight : 313.82 g/mol
  • CAS Number : 415908-94-0

Biological Activity Overview

The imidazo[4,5-c]pyridine scaffold is known for diverse biological activities, including:

  • Anticancer : Exhibits cytotoxic effects against various cancer cell lines.
  • Antimicrobial : Demonstrates activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory : Potential to modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the imidazo[4,5-c]pyridine structure can enhance biological activity. The presence of substituents, such as the chloroethyl group, influences the compound's interaction with biological targets.

ModificationEffect on Activity
Chloroethyl GroupIncreases lipophilicity and cellular uptake
Cyclopropyl RingEnhances binding affinity to target receptors

Case Studies

  • Anticancer Activity
    • A study evaluated the compound's efficacy against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer properties. The compound was particularly effective against breast and lung cancer cells.
  • Antimicrobial Effects
    • In vitro tests demonstrated that 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
  • Anti-inflammatory Properties
    • The compound was tested in animal models for its anti-inflammatory effects. Results indicated a reduction in pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

The biological activities of 2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine are believed to be mediated through multiple mechanisms:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Disruption of Bacterial Cell Walls : Its structural properties allow it to penetrate bacterial membranes effectively.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as chloro-substituted pyridines and cyclopropane-containing amines under basic conditions. For example, reactions may use tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) as solvents, with temperatures maintained between 60–100°C to optimize yield . Purity is enhanced via recrystallization or column chromatography, with structural confirmation using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How do substituents like the 1-chloroethyl and cyclopropyl groups influence the compound’s reactivity?

  • Methodological Answer : The 1-chloroethyl group enhances electrophilic reactivity, facilitating nucleophilic substitution or cross-coupling reactions. The cyclopropyl ring introduces steric constraints and electronic effects due to its strained geometry, which can modulate binding affinity in biological assays. Comparative studies of analogs (e.g., methyl vs. cyclopropyl substituents) show altered reaction kinetics in Suzuki-Miyaura couplings .

Q. What analytical techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : To confirm substituent positions and ring fusion (e.g., imidazo[4,5-c]pyridine core) .
  • HPLC-MS : For purity assessment and detection of byproducts .
  • X-ray crystallography : To resolve ambiguities in stereochemistry or tautomerism .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections can calculate atomization energies, ionization potentials, and proton affinities. For example, Becke’s 1993 functional achieved <3 kcal/mol deviation in thermochemical data for heterocycles, guiding predictions of stability and reactivity . Solvation effects are modeled using polarizable continuum models (PCM) .

Q. What mechanisms explain conflicting bioactivity data in studies of imidazo[4,5-c]pyridine derivatives?

  • Methodological Answer : Discrepancies may arise from:

  • Substituent Effects : Chlorine enhances halogen bonding in target proteins, but steric bulk (e.g., cyclopropyl) may reduce binding. Compare IC50_{50} values of 4-chloro-2-(4-chlorophenyl) derivatives (IC50_{50} = 0.5 µM) vs. non-halogenated analogs (IC50_{50} > 10 µM) .
  • Tautomerism : Prototropic shifts in the imidazole ring (e.g., 1H vs. 3H tautomers) alter electronic properties, affecting assays like fluorescence-based kinase inhibition .

Q. How can photophysical properties (e.g., fluorescence) be tailored for imaging applications?

  • Methodological Answer : Time-dependent DFT (TD-DFT) predicts excited-state intramolecular proton transfer (ESIPT) or charge-transfer transitions. For example, 2-hydroxyphenyl-substituted analogs exhibit dual emission due to tautomerism, which is suppressed by electron-withdrawing groups like chlorine . Experimental validation requires UV-vis spectroscopy and fluorescence lifetime measurements.

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